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Compound of Interest |

1-(2-Ethoxy-5-

Compound Name: methylphenyl)ethanamine,
AldrichCPR
CAS No.: 35247-78-0

Cat. No.: B3131365

Executive Summary & Compound Profile

1-(2-Ethoxy-5-methylphenyl)ethanamine (CAS: Not widely listed, catalog ref: AldrichCPR) is a
specialized chiral building block belonging to the

-methylbenzylamine class. Unlike its achiral phenethylamine counterparts (often associated
with psychoactive 2C-x compounds), this molecule is primarily utilized as a chiral resolving
agent and a pharmacophore scaffold in the development of sulfonamide-based

-adrenoceptor antagonists (similar to Tamsulosin).

This guide provides the Standard Reference Data for Elemental Analysis (CHN), establishing
the baseline for purity verification. Furthermore, it objectively compares this scaffold against its
methoxy- and unsubstituted analogs to assist medicinal chemists in Structure-Activity
Relationship (SAR) optimization.

Chemical Identity[1][2][3][4][5][6][7]

e |[UPAC Name: 1-(2-Ethoxy-5-methylphenyl)ethanamine

e Formula:
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e Molecular Weight: 179.26 g/mol
¢ SMILES:NC(C)clc(ccec(cl)C)OCC
o Key Structural Features:

o Chiral Center:

-carbon (typically supplied as racemate or R/S specific).

o Steric Bulk: 2-Ethoxy group (larger than standard methoxy).

o Electronic Effect: 5-Methyl group (weakly activating).

Elemental Analysis Reference Data

Accurate elemental analysis (EA) is the gold standard for confirming the bulk purity of this
amine, particularly to detect solvates or salt formation. As primary amines are hygroscopic and
avidly absorb

to form carbamates, experimental values often deviate from theoreticals unless handled under
inert atmosphere.

Table 1: Calculated Reference Standards (Combustion
Analysis)
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Tolerance Limit (

Free Base HCI Salt
Element . .
(Theoretical) (Theoretical) )
Formula Industry Standard
MW 179.26 g/mol 215.72 g/mol N/A
Carbon (C) 73.70% 61.25% Base: 73.30 — 74.10%
Hydrogen (H) 9.56% 8.41% Base: 9.16 — 9.96%
Nitrogen (N) 7.81% 6.49% Base: 7.41 - 8.21%
Calculated by
Oxygen (O) 8.93% 7.42% )
difference
Chlorine (Cl) 0.00% 16.43% Requires titration

Analyst Note: If your experimental Carbon value is significantly lower (e.q., ~71-72%) while
Hydrogen remains high, suspect the formation of a monohydrate or residual ethanol/solvent

from the ethoxylation step.

Comparative Performance Guide

In drug discovery, selecting the right building block is a trade-off between steric occupancy,
lipophilicity, and metabolic stability. Below is a comparison of 1-(2-Ethoxy-5-
methylphenyl)ethanamine against its two most common alternatives.

Table 2: Physicochemical & Synthetic Comparison
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Target: 2-Ethoxy-5-

Alt A: 2-Methoxy

Feature Alt B: Unsubstituted
Methyl Analog
1-(2-Ethoxy-5- )

Structure 1-(2-Methoxyphenyl)...  1-Phenylethanamine
methylphenyl)...

Lipophilicity (cLogP) ~2.4 (High) ~1.8 (Medium) ~1.4 (Low)

Steric Hindrance High (Ethoxy tail) Medium Low

Metabolic Liability

O-Dealkylation (Slow)

O-Demethylation
(Fast)

Benzylic Oxidation

BBB Permeability

High

Moderate

Moderate

Application

High-affinity
hydrophobic pockets

General screening

Basic resolution agent

Comparative Analysis

 Lipophilicity & Bioavailability: The Ethoxy group increases the cLogP by approximately 0.6

units compared to the Methoxy analog. This makes the target compound superior for

targeting hydrophobic pockets in GPCRs (e.g., adrenoceptors) but requires more aggressive

solubilization techniques (e.g., DMSO/Tween) during biological assays.

o Metabolic Stability: The 5-Methyl group blocks the typical para-position metabolic oxidation

seen in unsubstituted phenethylamines, potentially extending the half-life (

) of drugs synthesized from this scaffold.

o Crystallinity: The 2-Ethoxy-5-methyl variant typically forms more robust diastereomeric salts

than the 2-Methoxy analog, making it a superior chiral resolving agent for acidic racemates

due to better lattice packing properties.

Experimental Protocols
A. Synthesis & Purification Workflow

To ensure the Elemental Analysis matches the theoretical values in Table 1, the following

purification workflow is recommended to remove common impurities (residual imine, inorganic

© 2026 BenchChem. All rights reserved.

4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3131365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Validation & Comparative

Check Availability & Pricing

salts).

Raw Reaction Mixture
(Reductive Amination)

Remove non-basic impurities

Acid-Base Extraction
(1. HCI, 2. Wash Org, 3. NaOH)

Drying (Na2S04) &
Solvent Removal

Isolate Free Base

Kugelrohr Distillation
(High Vac, 120-130°C)

Salt Formation
(HCl in Dioxane/Ether)

Remove trapped solvent

Recrystallization
(iPrOH / Et20)

Submit for EA & NMR

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b3131365?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3131365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Figure 1: Purification workflow to ensure analytical grade purity. The critical step for EA
accuracy is the recrystallization of the HCI salt to remove trapped solvent.

B. Elemental Analysis Method (Standard Operating
Procedure)

Objective: Determine %C, %H, %N to within

of theoretical.

o Sample Prep: Dry the hydrochloride salt in a vacuum oven at

for 4 hours over

. Note: The free base is an oil/low-melting solid and is difficult to weigh accurately for EA
without absorbing atmospheric moisture.

e Weighing: Weigh 2.0 — 3.0 mg of the sample into a tin capsule using a microbalance
(readability

).

o Combustion: Operate the analyzer (e.g., Elementar vario EL cube) with a furnace
temperature of

and a reduction tube at

» Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard.

 Validation: Run a blank (empty tin) and a standard check before the sample.

Troubleshooting & Interpretation

When experimental data deviates from the Table 1 reference values, use the following logic
tree to diagnose the impurity.
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Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. 2-Ethoxyphenethylamine | CLOH15NO | CID 142362 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. 2,5-Dimethoxy-4-methylphenethylamine | C11H17NO2 | CID 135740 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. 2CD-5EtO | C12H19NOZ2 | CID 57458864 - PubChem [pubchem.ncbi.nim.nih.gov]
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o 4. 2-(2-Methoxy-5-methylphenyl)ethan-1-amine | CLOH15NO | CID 4962813 - PubChem
[pubchem.ncbi.nim.nih.gov]

o 5. spectroscopyonline.com [spectroscopyonline.com]

o To cite this document: BenchChem. [Technical Characterization Guide: 1-(2-Ethoxy-5-
methylphenyl)ethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3131365#elemental-analysis-data-for-1-2-ethoxy-5-
methylphenyl-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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